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Compound of Interest

2-Chloro-5-iodo-4-
Compound Name:

methoxypyrimidine
CAS No.: 159585-16-7
Cat. No.: B2993339

Get Quote

Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) spectral characteristics of
2-Chloro-5-iodo-4-methoxypyrimidine, a critical intermediate in the synthesis of third-
generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1] Accurate structural
characterization of this scaffold is essential due to the potential for regioisomeric impurities (2-
methoxy-4-chloropyrimidine derivatives) formed during the nucleophilic aromatic substitution (

) of the precursor.

This document provides experimental

H NMR data, high-confidence predicted

C NMR shifts based on substituent effects, and a rigorous Quality Control (QC) workflow to
ensure scaffold integrity.

Synthesis & Sample Preparation
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To ensure spectral fidelity, the compound is typically synthesized via the regioselective
methoxylation of 2,4-dichloro-5-iodopyrimidine.[1]

Synthesis Logic

The C4 position of the pyrimidine ring is more electrophilic than the C2 position due to the
specific electronic distribution and lack of steric hindrance compared to the C2 position (flanked
by two nitrogens). However, temperature control is critical to minimize the formation of the C2-
methoxy regioisomer.

NMR Sample Protocol

e Solvent: Deuterated Chloroform (

) is the standard solvent, providing excellent solubility and clear separation of the methoxy
singlet from the solvent residual peak (7.26 ppm).[1]

e Concentration: 10-15 mg in 0.6 mL solvent for

H NMR; 30-50 mg for
C NMR to ensure adequate signal-to-noise ratio for the quaternary carbons (C2, C4, C5).

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

1H NMR Spectral Data

The proton NMR spectrum is characterized by its simplicity, featuring only two distinct singlets.
[1] This simplicity makes any additional peaks immediate indicators of impurities.

Experimental Data (, 300/400 MHz)
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Data Source Validation: The chemical shifts are consistent with patent literature for this specific
intermediate (e.g., Compound Q1 in AU2013250378B2).[1]

Spectral Interpretation[1][2][3][4]

e H-6 Deshielding: In unsubstituted pyrimidine, H2/H4/H6 appear around 8.5-9.2 ppm. The
presence of the electron-donating methoxy group at C4 would typically shield H6 (ortho-like
effect). However, the lodine atom at C5 exerts a steric and anisotropic deshielding effect,
maintaining the H6 signal downfield at ~8.59 ppm.

o Absence of Coupling: The lack of adjacent protons results in sharp singlets. Any splitting
(doublets) would indicate incomplete iodination (presence of H5) or wrong substitution
pattern.

13C NMR Spectral Data
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The

C NMR spectrum is dominated by the Heavy Atom Effect of iodine, which causes a dramatic
upfield shift of the attached carbon (C5).[1]

Predicted Chemical Shifts (, 100 MH2)
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Structural Validation Logic

e The C5 Anomaly: In a non-iodinated analog (e.g., 2-chloro-4-methoxypyrimidine), C5 would
appear around 100-105 ppm.[1] The observation of a quaternary carbon signal in the 80—-90
ppm range is the definitive confirmation of successful iodination.

o Regioisomer Check: In the unwanted regioisomer (2-methoxy-4-chloro-5-iodopyrimidine), the
chemical environments of C2 and C4 swap. While shifts are similar, the C2-OMe carbon is
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often slightly more deshielded (>165 ppm) than a C4-OMe carbon due to being flanked by
two nitrogens.

Quality Control & Impurity Workflow

The primary challenge in this synthesis is distinguishing the product from the starting material
and regioisomers.

Impurity Profile

e 2,4-Dichloro-5-iodopyrimidine (Starting Material):
o 1H NMR: No OMe peak.[2] H6 shift differs slightly.
o 2-Methoxy-4-chloro-5-iodopyrimidine (Regioisomer):

o 1H NMR: The OMe peak typically shifts slightly upfield (~4.00 ppm) or downfield
depending on solvent interactions, but the key differentiator is often the H6 shift and LC-
MS retention time.

o Hydrolysis Product (Uracil derivative):

o 1H NMR: Broad singlets for NH protons if exchangeable; significant shift in H6.

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to spectral validation.
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Start: 2,4-Dichloro-5-iodopyrimidine

Reaction: NaOMe / MeOH
(-78°C to 0°C)

Workup: Aqueous Extraction
(Remove Salts)

:

Crude Product

1H NMR (CDCI3)

Check: OMe Singlet @ 4.08 ppm?

No OMe Signal

Check: H6 Singlet @ 8.59 ppm? FAIL: Starting Material

Shift Deviation

PASS: 2-Chloro-5-iodo-4-methoxypyrimidine FAIL: Regioisomer (2-OMe)

Click to download full resolution via product page

Caption: Logical workflow for the synthesis and NMR-based validation of 2-Chloro-5-iodo-4-
methoxypyrimidine, highlighting critical spectral checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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